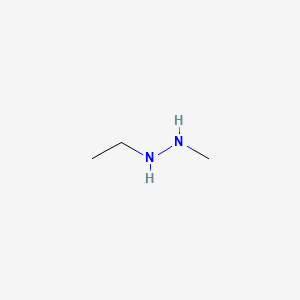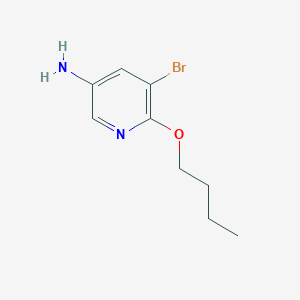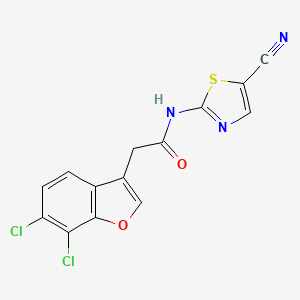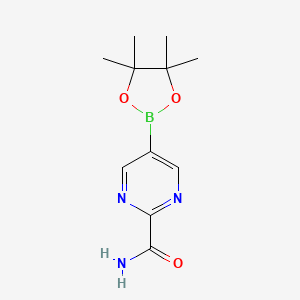
1-Ethyl-2-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylhydrazine is an organic compound with the molecular formula C₃H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atoms
Preparation Methods
The synthesis of 1-ethyl-2-methylhydrazine typically involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction proceeds as follows:
[ \text{C}_2\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_2\text{H}_5\text{NHNHCH}_3 + \text{HI} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, halogenation can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-methylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-ethyl-2-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
1-Ethyl-2-methylhydrazine can be compared with other hydrazine derivatives, such as:
1,1-Dimethylhydrazine: Similar in structure but with two methyl groups instead of an ethyl and a methyl group.
1-Ethylhydrazine: Lacks the additional methyl group present in this compound.
2-Methylhydrazine: Contains only a methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
18247-19-3 |
|---|---|
Molecular Formula |
C3H10N2 |
Molecular Weight |
74.13 g/mol |
IUPAC Name |
1-ethyl-2-methylhydrazine |
InChI |
InChI=1S/C3H10N2/c1-3-5-4-2/h4-5H,3H2,1-2H3 |
InChI Key |
PFJOTFSIBVZGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)

![5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B15308923.png)









